![molecular formula C21H21N3O7 B2455901 5-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-pyran-2-one oxalate CAS No. 1351611-86-3](/img/structure/B2455901.png)
5-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-pyran-2-one oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-pyran-2-one oxalate is a useful research compound. Its molecular formula is C21H21N3O7 and its molecular weight is 427.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-pyran-2-one oxalate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]imidazole moiety, a piperidine ring, and a pyranone core. These structural components are crucial for its biological activity, as they facilitate interactions with various biological targets.
Research indicates that derivatives of benzo[d]imidazole compounds often exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α. The presence of the piperidine ring in this compound enhances its ability to modulate immune responses.
Key Mechanisms Identified:
- NLRP3 Inhibition : Compounds similar to this compound have been shown to inhibit the NLRP3 inflammasome, which is critical in the release of IL-1β from macrophages .
- Cytokine Modulation : The compound has demonstrated the ability to reduce levels of pro-inflammatory cytokines in LPS-stimulated macrophages, suggesting a potential role in treating inflammatory diseases .
Biological Activity Data
The following table summarizes the biological activities observed for this compound and related derivatives:
Compound | Activity | IC50 (µM) | Reference |
---|---|---|---|
This compound | IL-1β Release Inhibition | 10 | |
Derivative 6e | NO Production Inhibition | 0.86 | |
Derivative 6e | TNF-α Production Inhibition | 1.87 | |
Compound 12b | Hu Topo I Inhibition | 16 |
Case Studies
Several studies have investigated the pharmacological properties of benzo[d]imidazole derivatives:
- Anti-inflammatory Activity : A study demonstrated that a related benzo[d]imidazole derivative significantly inhibited NO and TNF-α production in LPS-stimulated RAW 264.7 macrophages, indicating strong anti-inflammatory effects .
- Cancer Cell Line Studies : Another investigation assessed the anticancer potential of benzo[d]imidazole derivatives against a panel of human cancer cell lines. The most potent compounds showed significant growth inhibition, with IC50 values comparable to established chemotherapeutics .
- NLRP3 Inflammasome Studies : Research focused on the inhibition of the NLRP3 inflammasome revealed that certain derivatives could effectively prevent pyroptosis and reduce IL-1β release in human macrophages, highlighting their potential in treating autoinflammatory diseases .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Kinase Inhibition:
Recent studies have demonstrated that derivatives of benzimidazole, including those related to the compound , exhibit significant kinase inhibition properties. For instance, a study reported that similar compounds showed poor kinase screening profiles against a panel of 65 kinases, indicating a selective inhibition mechanism that could be exploited for therapeutic purposes . The binding modes and interactions with specific kinases suggest potential applications in treating diseases where kinase activity is dysregulated.
2. Anti-inflammatory Activity:
The compound has shown promising anti-inflammatory effects in various models. Benzimidazole derivatives have been reported to inhibit nitric oxide and TNF-α production effectively. One study highlighted that certain derivatives exhibited IC50 values as low as 0.86 µM for nitric oxide production, showcasing their potential as anti-inflammatory agents . This suggests that the compound could be further developed for conditions characterized by inflammation.
3. Analgesic Properties:
Compounds related to 5-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-pyran-2-one oxalate have also been evaluated for analgesic effects. A review indicated that certain benzimidazole derivatives significantly reduced pain responses in animal models compared to standard analgesics like ibuprofen and diclofenac . This positions the compound as a candidate for pain management therapies.
Table 1: Summary of Key Studies on Benzimidazole Derivatives
Detailed Insights from Selected Studies
- Kinase Inhibition Study:
- Anti-inflammatory Research:
- Analgesic Efficacy:
Eigenschaften
IUPAC Name |
5-[4-(benzimidazol-1-ylmethyl)piperidine-1-carbonyl]pyran-2-one;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3.C2H2O4/c23-18-6-5-15(12-25-18)19(24)21-9-7-14(8-10-21)11-22-13-20-16-3-1-2-4-17(16)22;3-1(4)2(5)6/h1-6,12-14H,7-11H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRAEAWLJBSJMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)C4=COC(=O)C=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.